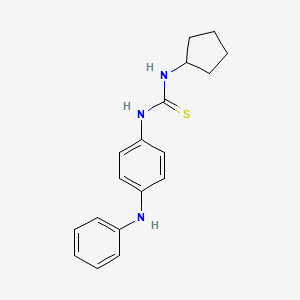
N-(4-anilinophenyl)-N'-cyclopentylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-N'-cyclopentylthiourea, commonly known as APTU, is a chemical compound that has gained significant attention in the field of scientific research. APTU is a thiourea derivative that has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of APTU is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. APTU has been shown to induce apoptosis, or programmed cell death, in cancer cells. It is also believed to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
APTU has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, APTU has been investigated for its potential as an anti-inflammatory agent. Studies have shown that APTU exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. APTU has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APTU has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. However, APTU has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, APTU has not been extensively studied in vivo, which limits its potential applications as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on APTU. One area of research is the development of more efficient synthesis methods for APTU, which could improve its yield and purity. Another area of research is the investigation of APTU's potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of APTU, which could provide insight into its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of APTU involves the reaction of aniline with cyclopentanone in the presence of thiourea as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product, APTU. The purity and yield of APTU can be improved by using various purification techniques, such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
APTU has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is medicinal chemistry, where APTU has been investigated for its potential as an anticancer agent. Studies have shown that APTU exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
1-(4-anilinophenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c22-18(20-15-8-4-5-9-15)21-17-12-10-16(11-13-17)19-14-6-2-1-3-7-14/h1-3,6-7,10-13,15,19H,4-5,8-9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOUQNYNRSDWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
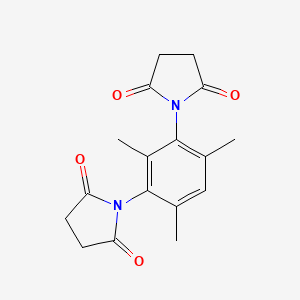
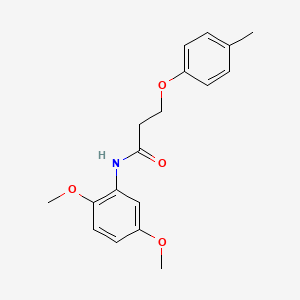
![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)
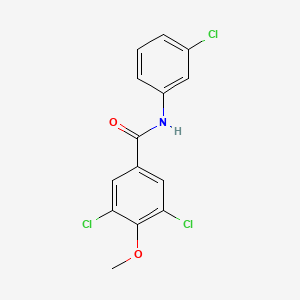
![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)
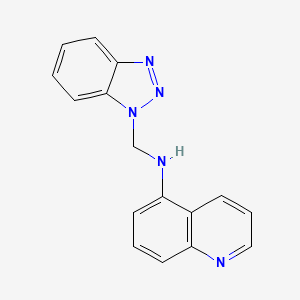
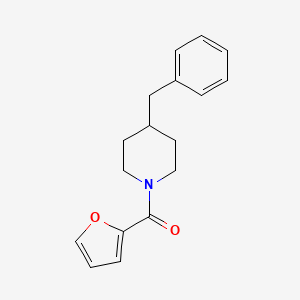
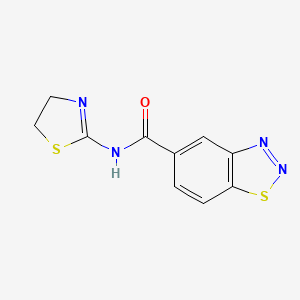
![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)

![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)
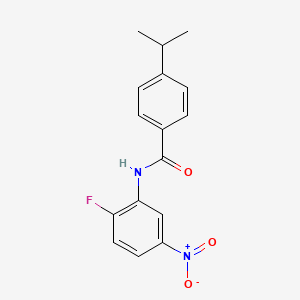
![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)